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molecular formula C10H21NO3S B8637075 3-(cycloheptylamino)propane-1-sulfonic Acid CAS No. 720699-46-7

3-(cycloheptylamino)propane-1-sulfonic Acid

Cat. No. B8637075
M. Wt: 235.35 g/mol
InChI Key: DZPHBMKZLYOOQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08642801B2

Procedure details

Cycloheptylamine (3.9 mL, 30 mmol) was added to a solution of 1,3-propane sultone (4.1 g, 33 mmol) in THF (65 mL). The mixture was heated at reflux for 5 hours with a heating mantle. The mixture was cooled to room temperature and the solid was collected by filtration, and then dried in a vacuum oven for 1 hour at 60° C. (6.21 g). The solid material was dissolved in methanol/water (30 mL/3 mL, v/v). The solution was cooled slowly to room temperature, and further cooled with an ice-bath. The solid product was collected by filtration, rinsed with methanol, air-dried for 15 minutes, and further dried in a vacuum oven at 60° C. Compound CK was obtained as small white flakes (5.08 g, 72% yield). m.p. 341-43° C. 1H NMR (500 MHz, D2O) δ 1.21-1.42 (m, 8H), 1.45-1.51 (m, 2H), 1.79-1.89 (m, 4H), 2.76 (7, J=7.3 Hz, 2H), 2.96 (t, J=7.8 Hz, 2H), 3.35 (m, J=4.6 Hz, 1H). 13C NMR (125 MHz, D2O) δ 21.6, 23.3, 27.3, 30.5, 43.6, 48.0, 59.6. FT-IR (KBr) νmax 2924, 1615, 1464, 1243.
Quantity
3.9 mL
Type
reactant
Reaction Step One
Quantity
4.1 g
Type
reactant
Reaction Step One
Name
Quantity
65 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([NH2:8])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1.[CH2:9]1[CH2:15][S:12](=[O:14])(=[O:13])[O:11][CH2:10]1.[K+].[Br-]>C1COCC1>[CH:1]1([NH:8][CH2:10][CH2:9][CH2:15][S:12]([OH:14])(=[O:13])=[O:11])[CH2:7][CH2:6][CH2:5][CH2:4][CH2:3][CH2:2]1 |f:2.3|

Inputs

Step One
Name
Quantity
3.9 mL
Type
reactant
Smiles
C1(CCCCCC1)N
Name
Quantity
4.1 g
Type
reactant
Smiles
C1COS(=O)(=O)C1
Name
Quantity
65 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[K+].[Br-]

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 5 hours with a heating mantle
Duration
5 h
FILTRATION
Type
FILTRATION
Details
the solid was collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in a vacuum oven for 1 hour at 60° C. (6.21 g)
Duration
1 h
DISSOLUTION
Type
DISSOLUTION
Details
The solid material was dissolved in methanol/water (30 mL/3 mL, v/v)
TEMPERATURE
Type
TEMPERATURE
Details
The solution was cooled slowly to room temperature
TEMPERATURE
Type
TEMPERATURE
Details
further cooled with an ice-bath
FILTRATION
Type
FILTRATION
Details
The solid product was collected by filtration
WASH
Type
WASH
Details
rinsed with methanol
CUSTOM
Type
CUSTOM
Details
air-dried for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
further dried in a vacuum oven at 60° C
CUSTOM
Type
CUSTOM
Details
Compound CK was obtained as small white flakes (5.08 g, 72% yield)

Outcomes

Product
Name
Type
Smiles
C1(CCCCCC1)NCCCS(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 72%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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